molecular formula C10H9BrO4 B1373404 2-(2-Bromophenyl)succinic acid CAS No. 20608-82-6

2-(2-Bromophenyl)succinic acid

Cat. No.: B1373404
CAS No.: 20608-82-6
M. Wt: 273.08 g/mol
InChI Key: ZYVUHPNGZXZEFZ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)succinic acid is an organic compound with the molecular formula C10H9BrO4. It is characterized by the presence of a bromine atom attached to the phenyl ring and a succinic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)succinic acid typically involves the bromination of phenylsuccinic acid. One common method is the electrophilic aromatic substitution reaction where phenylsuccinic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position relative to the phenyl ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)succinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding brominated derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenylsuccinic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Brominated derivatives of succinic acid.

    Reduction: Phenylsuccinic acid.

    Substitution: Various substituted phenylsuccinic acids depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromophenyl)succinic acid finds applications in several scientific research areas:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)succinic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The succinic acid moiety can undergo various metabolic transformations, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylsuccinic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    2-(4-Bromophenyl)succinic acid: Bromine atom is positioned at the para position, leading to variations in chemical behavior.

    2-(2-Chlorophenyl)succinic acid: Chlorine atom instead of bromine, affecting the compound’s properties and reactivity.

Uniqueness

2-(2-Bromophenyl)succinic acid is unique due to the specific positioning of the bromine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it valuable for targeted synthetic applications and research studies.

Properties

IUPAC Name

2-(2-bromophenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVUHPNGZXZEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695852
Record name 2-(2-Bromophenyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20608-82-6
Record name 2-(2-Bromophenyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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